1-Ethyl-3-methylimidazolium trifluoromethanesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Alkanesulfonic Acids - Alkanesulfonates - Mesylates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethyl-3-methylimidazol-3-ium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.CHF3O3S/c1-3-8-5-4-7(2)6-8;2-1(3,4)8(5,6)7/h4-6H,3H2,1-2H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPTRYWVRCNOTAS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047965 | |

| Record name | 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145022-44-2 | |

| Record name | 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145022-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145022442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethyl-1-methyl-1H-imidazolium 1,1,1-trifluoromethanesulfonate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.204.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what are the properties of 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate

An In-depth Technical Guide to the Properties of 1-Ethyl-3-methylimidazolium Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This compound, often abbreviated as [EMIM][OTf] or [EMIM][TfO], is an ionic liquid that has garnered significant attention in various scientific and industrial fields. Its unique combination of properties, including high thermal stability, low volatility, and excellent electrochemical characteristics, makes it a versatile solvent and electrolyte.[1] This guide provides a comprehensive overview of the core physicochemical, spectroscopic, and thermal properties of [EMIM][OTf], complete with experimental methodologies and data presented for clarity and comparative analysis.

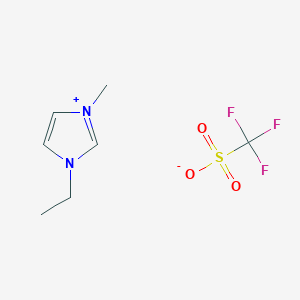

Molecular Structure

The molecular structure of this compound consists of an imidazolium-based organic cation and a trifluoromethanesulfonate anion.

References

An In-depth Technical Guide to the Synthesis of 1-Ethyl-3-methylimidazolium Trifluoromethanesulfonate

Introduction

1-Ethyl-3-methylimidazolium trifluoromethanesulfonate, often abbreviated as [EMIM][OTf], is an ionic liquid that has garnered significant attention in various fields of research and industry. Its notable properties, including high thermal stability, low volatility, and excellent ionic conductivity, make it a versatile compound.[1] Applications of [EMIM][OTf] are found in organic synthesis, catalysis, and electrochemistry, where it can serve as a green alternative to conventional volatile organic solvents.[1] This technical guide provides a detailed overview of a primary synthesis route for this compound, complete with experimental protocols and quantitative data, intended for researchers, scientists, and professionals in drug development.

Synthesis Pathway Overview

The most direct and widely utilized method for the synthesis of this compound is the direct quaternization of N-methylimidazole with ethyl trifluoromethanesulfonate. This reaction is a straightforward SN2 nucleophilic substitution where the nitrogen atom of the imidazole ring attacks the ethyl group of the triflate, leading to the formation of the desired imidazolium salt.

A visual representation of this synthesis workflow is provided below:

Caption: Synthesis workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound via the direct quaternization of N-methylimidazole with ethyl trifluoromethanesulfonate.

| Parameter | Value | Reference |

| Reagents | ||

| N-Methylimidazole | 400 g (4.87 mol) | [2] |

| Ethyl trifluoromethanesulfonate | 895 g (5.02 mol) | [2] |

| Reaction Conditions | ||

| Initial Temperature | 0 °C | [2] |

| Addition Time | 6 hours | [2] |

| Reaction Temperature | 30 °C | [2] |

| Reaction Time | 12 hours | [2] |

| Stirring Speed | 1,000 rpm | [2] |

| Purification | ||

| Vacuum Pressure | 0.01 mbar | [2] |

| Temperature | 25 °C | [2] |

| Yield | Quantitative | [2] |

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

-

N-methylimidazole (freshly distilled)

-

Ethyl trifluoromethanesulfonate (freshly distilled)

-

Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, place 400 g (4.87 mol) of freshly distilled N-methylimidazole.

-

Cooling: Cool the flask to 0 °C using an ice bath.

-

Reagent Addition: Slowly add 895 g (5.02 mol) of freshly distilled ethyl trifluoromethanesulfonate dropwise to the stirred N-methylimidazole over a period of 6 hours.[2] Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, continue stirring the mixture for 12 hours at 30 °C to ensure the reaction goes to completion.[2]

-

Purification: Remove the excess ethyl trifluoromethanesulfonate by evaporation under reduced pressure (0.01 mbar) at 25 °C.[2] The final product, this compound, is obtained as a liquid.

Alternative Synthesis Route: Anion Exchange

An alternative, two-step method for the synthesis of this compound involves an anion exchange reaction. This process begins with the synthesis of a 1-ethyl-3-methylimidazolium halide salt, such as the bromide, which is then reacted with a triflate salt, like sodium triflate, to yield the desired product.[3]

A patent describes a procedure where an impure solution of 1-Ethyl-3-methylimidazolium bromide is first purified with decolorizing charcoal.[3] The purified bromide solution is then mixed with a solution of sodium triflate in deionized water and stirred for several hours at room temperature to facilitate the anion exchange.[3]

The logical flow of this alternative synthesis is depicted in the following diagram:

Caption: Alternative synthesis route via anion exchange.

This in-depth guide provides the necessary information for the successful synthesis of this compound, catering to the needs of researchers and professionals in the field of chemistry and drug development. The provided data and protocols are based on established scientific literature.

References

An In-depth Technical Guide to the Structure and Conformation of the Ionic Liquid [EMIM][OTf]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational landscape of the ionic liquid 1-ethyl-3-methylimidazolium trifluoromethanesulfonate ([EMIM][OTf]). This document synthesizes experimental and computational data to offer a detailed understanding of the cation-anion interactions, geometric parameters, and conformational isomers that define the physicochemical properties of this important solvent.

Molecular Structure and Interactions

The ionic liquid [EMIM][OTf] is composed of the 1-ethyl-3-methylimidazolium cation ([EMIM]⁺) and the trifluoromethanesulfonate anion ([OTf]⁻). The overall structure is governed by a complex interplay of electrostatic forces, hydrogen bonding, and van der Waals interactions between the constituent ions.

Quantum chemical theories, including Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been employed to investigate the electronic structure and molecular interactions within the [EMIM][OTf] ion pair. These computational studies, supported by vibrational spectroscopy (ATR-IR and Raman), have elucidated the nature of the cation-anion interactions. The primary interaction sites involve the hydrogen atoms of the imidazolium ring of the [EMIM]⁺ cation and the oxygen atoms of the sulfonate group in the [OTf]⁻ anion.

Conformational Analysis

The conformational flexibility of both the [EMIM]⁺ cation and the [OTf]⁻ anion contributes to the structural diversity of the ionic liquid.

[EMIM]⁺ Cation Conformation

The [EMIM]⁺ cation primarily exists in two main conformational states related to the orientation of the ethyl group with respect to the imidazolium ring: a planar and a non-planar conformer. Raman spectroscopic studies combined with quantum chemical calculations have shown that both conformers are present in the liquid state, with the non-planar conformer being energetically more favorable. The energy difference between these conformers is on the order of a few kJ/mol.

[OTf]⁻ Anion Conformation

The trifluoromethanesulfonate anion is a relatively rigid molecule. Computational studies indicate that its structure is not significantly distorted upon ion pair formation.

Quantitative Structural Data

The precise geometric parameters of the [EMIM][OTf] ion pair have been determined through both experimental and computational methods.

Experimental Crystal Structure

The solid-state structure of [EMIM][OTf] has been determined by single-crystal X-ray diffraction. The crystallographic data provides a benchmark for the geometric parameters in the crystalline phase.

Table 1: Crystal Structure Data for [EMIM][OTf]

| Parameter | Value |

| Formula | C₇H₁₁F₃N₂O₃S |

| Crystal System | Orthorhombic |

| Space Group | P b c a |

| a (Å) | 10.183 |

| b (Å) | 12.384 |

| c (Å) | 18.294 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Data obtained from the Crystallography Open Database (COD) entry 7203567, as published by Choudhury, A. R., et al. (2006).

Computationally Determined Geometries

DFT calculations provide detailed insights into the gas-phase and solution-phase geometries of the [EMIM][OTf] ion pair. The following tables summarize key bond lengths, bond angles, and dihedral angles for the lowest energy conformer.

Table 2: Selected Bond Lengths (Å) for the [EMIM][OTf] Ion Pair (DFT Calculated)

| Bond | Length (Å) |

| [EMIM]⁺ Cation | |

| N1-C2 | 1.39 |

| C2-N3 | 1.38 |

| N3-C4 | 1.39 |

| C4-C5 | 1.36 |

| C5-N1 | 1.39 |

| N1-C6 (ethyl) | 1.47 |

| C6-C7 | 1.53 |

| N3-C8 (methyl) | 1.47 |

| [OTf]⁻ Anion | |

| S-O1 | 1.46 |

| S-O2 | 1.46 |

| S-O3 | 1.46 |

| S-C9 | 1.84 |

| C9-F1 | 1.34 |

| C9-F2 | 1.34 |

| C9-F3 | 1.34 |

Table 3: Selected Bond Angles (°) for the [EMIM][OTf] Ion Pair (DFT Calculated)

| Angle | Value (°) |

| [EMIM]⁺ Cation | |

| N1-C2-N3 | 108.5 |

| C2-N3-C4 | 109.0 |

| N3-C4-C5 | 107.0 |

| C4-C5-N1 | 107.0 |

| C5-N1-C2 | 108.5 |

| C2-N1-C6 | 125.5 |

| N1-C6-C7 | 111.0 |

| C2-N3-C8 | 125.5 |

| [OTf]⁻ Anion | |

| O1-S-O2 | 115.0 |

| O1-S-C9 | 103.0 |

| F1-C9-F2 | 108.0 |

Table 4: Selected Dihedral Angles (°) for the [EMIM]⁺ Cation (DFT Calculated)

| Dihedral Angle | Value (°) |

| C5-N1-C6-C7 (Planar conformer) | ~0 or ~180 |

| C5-N1-C6-C7 (Non-planar conformer) | ~±90 |

Note: The computational data presented are representative values from DFT calculations. Actual values may vary slightly depending on the level of theory and basis set used.

Experimental Protocols

The structural characterization of [EMIM][OTf] relies on a combination of experimental techniques. The following sections provide an overview of the methodologies commonly employed.

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline state.

Methodology:

-

Crystal Growth: High-quality single crystals of [EMIM][OTf] are grown, typically by slow evaporation of a solvent or by controlled cooling of the neat liquid.

-

Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Processing: The intensities and positions of the diffraction spots are measured and used to determine the unit cell parameters and space group.

-

Structure Solution and Refinement: The phase problem is solved to generate an initial electron density map, from which the atomic positions are determined. The structural model is then refined to achieve the best fit with the experimental data.

Vibrational Spectroscopy (FT-IR and Raman)

Objective: To probe the vibrational modes of the cation and anion to understand intermolecular interactions and conformational states.

Methodology:

-

Fourier Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: A thin film of [EMIM][OTf] is placed on an ATR (Attenuated Total Reflectance) crystal or between two infrared-transparent windows (e.g., KBr).

-

Data Acquisition: The sample is irradiated with a broad range of infrared frequencies, and the absorbance is measured as a function of wavenumber.

-

-

Raman Spectroscopy:

-

Sample Preparation: A small amount of [EMIM][OTf] is placed in a glass capillary or on a microscope slide.

-

Data Acquisition: The sample is illuminated with a monochromatic laser beam. The scattered light is collected and passed through a spectrometer to separate the Raman-shifted frequencies from the intense Rayleigh scattering.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide detailed information about the chemical environment, connectivity, and dynamics of the atoms within the [EMIM]⁺ cation and [OTf]⁻ anion.

Methodology:

-

Sample Preparation: A sample of neat [EMIM][OTf] or a solution in a deuterated solvent is placed in an NMR tube.

-

Data Acquisition: A variety of NMR experiments can be performed, including:

-

¹H and ¹³C NMR: To identify the different chemical environments of the hydrogen and carbon atoms.

-

¹⁹F NMR: To probe the trifluoromethyl group of the [OTf]⁻ anion.

-

Nuclear Overhauser Effect Spectroscopy (NOESY): To determine through-space proximities between protons, providing insights into the relative orientation of the cation and anion.

-

Pulsed-Field Gradient (PFG) NMR: To measure the self-diffusion coefficients of the individual ions.

-

Interplay of Experimental and Computational Methods

A comprehensive understanding of the structure and conformation of [EMIM][OTf] is achieved through the synergistic use of experimental and computational techniques. The following diagram illustrates the logical workflow in the characterization of this ionic liquid.

Conclusion

The structure and conformation of the ionic liquid [EMIM][OTf] are well-characterized through a combination of advanced experimental and computational techniques. The interplay of electrostatic interactions and hydrogen bonding dictates the relative positioning of the [EMIM]⁺ cation and [OTf]⁻ anion. The conformational flexibility of the [EMIM]⁺ cation, particularly the existence of planar and non-planar ethyl group orientations, is a key feature of its structural landscape. The quantitative data and methodologies presented in this guide provide a solid foundation for researchers and professionals working with this versatile ionic liquid in various applications, including drug development and materials science.

An In-depth Technical Guide to 1-Ethyl-3-methylimidazolium Trifluoromethanesulfonate: Safety, Handling, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling procedures, and an illustrative experimental protocol for 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate (EMIM OTf). The information is intended to ensure the safe and effective use of this ionic liquid in a laboratory setting.

Chemical Identification and Properties

This compound, also known as EMIM OTf or EMIM triflate, is a room-temperature ionic liquid. Its unique properties, such as low volatility, high thermal stability, and wide electrochemical window, make it a versatile solvent and electrolyte in various applications, including organic synthesis and electrochemistry.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 145022-44-2 |

| Molecular Formula | C₇H₁₁F₃N₂O₃S |

| Molecular Weight | 260.23 g/mol |

| Appearance | Colorless to orange clear liquid |

| Density | 1.39 g/mL |

| Melting Point | -10 °C |

| Boiling Point | > 350 °C |

| Flash Point | 218.5 °C (closed cup) |

Safety and Hazard Information

The Globally Harmonized System (GHS) classification for this compound can vary between suppliers. Some safety data sheets indicate that it does not meet the criteria for GHS hazard classification.[2] However, other sources classify it as causing skin and serious eye irritation.[3] Given this discrepancy, it is prudent to handle the substance with care, assuming it to be a potential irritant.

Table 2: GHS Hazard and Precautionary Statements

| GHS Classification | Hazard Statement | Precautionary Statement |

| Skin Irritation (Category 2) | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention. |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |

2.1. First-Aid Measures

-

After inhalation: Move the person into fresh air. If not breathing, give artificial respiration.

-

After skin contact: Wash off with soap and plenty of water.

-

After eye contact: Flush eyes with water as a precaution.

-

After swallowing: Never give anything by mouth to an unconscious person. Rinse mouth with water.

2.2. Fire-Fighting Measures

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

2.3. Accidental Release Measures

Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Keep in suitable, closed containers for disposal.

Handling and Storage

3.1. Handling

-

Avoid contact with skin and eyes.

-

Use in a well-ventilated area.[4]

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

3.2. Storage

-

Store in a cool, dry place.

-

Keep container tightly closed in a dry and well-ventilated place.

-

The product is hygroscopic and should be protected from moisture.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

-

Eye/Face Protection: Safety glasses with side-shields conforming to EN166.

-

Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.

-

Body Protection: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

-

Respiratory Protection: Where risk assessment shows air-purifying respirators are appropriate, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.

Experimental Protocol: Electrodeposition of Iron

This protocol is adapted from a study on the electrodeposition of iron from this compound.[5]

5.1. Materials

-

This compound (≥98%)

-

Ferrous sulfate (FeSO₄) (99%)

-

Copper electrode (working electrode)

-

Platinum wire (counter electrode)

-

Ag/AgCl (reference electrode)

-

Cyclohexane

-

Triton X-100

-

Deionized water

5.2. Procedure

-

Prepare a 10 mM solution of FeSO₄ in this compound.

-

Set up a three-electrode electrochemical cell with the copper electrode as the working electrode, a platinum wire as the counter electrode, and Ag/AgCl as the reference electrode.

-

Fill the cell with the FeSO₄ solution in the ionic liquid.

-

Perform cyclic voltammetry by scanning the potential from the open-circuit potential (OCP) to -1.0 V and then back to the OCP at a scan rate of 50 mV/s.

-

After the electrochemical deposition, the copper electrode is removed from the cell, washed with cyclohexane to remove the ionic liquid, and dried under a stream of nitrogen.

Logical Relationships and Workflows

Diagram 1: Hierarchy of Controls

Caption: Hierarchy of hazard controls for handling EMIM OTf.

Diagram 2: Chemical Spill Workflow

Caption: Workflow for handling a chemical spill of EMIM OTf.

References

An In-depth Technical Guide to 1-Ethyl-3-methylimidazolium Trifluoromethanesulfonate

CAS Number: 145022-44-2

This technical guide provides a comprehensive overview of 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate, an ionic liquid with significant potential for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, experimental protocols for its synthesis and purification, and its applications in the pharmaceutical field, including its role in protein stabilization and as a solvent for active pharmaceutical ingredients (APIs).

Physicochemical Properties

This compound, also known as [EMIM][OTf] or [EMIM]TFO, is a room-temperature ionic liquid characterized by its high thermal stability, low volatility, and ability to dissolve a wide range of organic and inorganic compounds.[1] A summary of its key quantitative properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₇H₁₁F₃N₂O₃S |

| Molecular Weight | 260.23 g/mol |

| CAS Number | 145022-44-2 |

| Appearance | Colorless to light yellow/orange clear liquid |

| Melting Point | -12 °C |

| Boiling Point | >350 °C |

| Density | 1.387 g/mL at 25 °C |

| Refractive Index | n20/D 1.435 |

| Flash Point | >230 °F |

| Water Solubility | Soluble |

Experimental Protocols

Synthesis and Purification of this compound

A common method for the synthesis of this compound involves a two-step process starting with the quaternization of 1-methylimidazole followed by an anion exchange reaction. A detailed protocol, adapted from established methodologies, is provided below.[2]

Step 1: Synthesis of 1-Ethyl-3-methylimidazolium Bromide ([EMIM]Br)

-

In a well-ventilated fume hood, add distilled 1-methylimidazole to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add a molar excess of freshly distilled 1-bromoethane to the flask.

-

Heat the reaction mixture to 70°C and stir for 2 hours. The initial turbidity of the mixture should disappear, indicating the progression of the reaction.

-

After the reaction is complete, cool the mixture to 0°C to induce the formation of a white solid, which is the crude 1-Ethyl-3-methylimidazolium bromide.

-

Grind the solid in an inert atmosphere (e.g., in a glovebox) and wash with ethyl acetate to remove unreacted starting materials.

-

Dry the resulting white solid under vacuum to obtain pure 1-Ethyl-3-methylimidazolium bromide.

Step 2: Anion Exchange to this compound

-

Dissolve the synthesized 1-Ethyl-3-methylimidazolium bromide in deionized water. To decolorize the solution, add activated charcoal and heat the mixture at 65°C for 24 hours.

-

Cool the mixture to room temperature and filter to remove the charcoal, yielding a clean solution of [EMIM]Br.

-

In a separate vessel, prepare a solution of sodium triflate (NaOTf) in deionized water.

-

Slowly add the [EMIM]Br solution to the sodium triflate solution while stirring.

-

Continue stirring the mixture at room temperature for 3 hours to facilitate the anion exchange.

-

The resulting product, this compound, can be purified by extraction with a suitable organic solvent, such as dichloromethane, followed by removal of the solvent under vacuum.[2]

A visual representation of this workflow is provided in the diagram below.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in various aspects of drug development.

Protein and Enzyme Stabilization

Ionic liquids, including [EMIM][OTf], have been shown to influence the stability of proteins and enzymes. The mechanism of stabilization is multifaceted and involves both direct interactions with the protein and modulation of the surrounding water structure. At lower concentrations, ionic liquids can be excluded from the protein's hydration layer, leading to a stabilizing effect. Conversely, at higher concentrations, direct binding of the ions to the protein surface can occur, potentially leading to destabilization.[3] The ability of [EMIM][OTf] to act as a "green" solvent also makes it suitable for enzymatic reactions, where it can enhance the stability and activity of enzymes.[1]

The interaction between ionic liquids and proteins can be visualized as a balance between preferential hydration and direct ion binding.

Solubility Enhancement of Active Pharmaceutical Ingredients (APIs)

A significant challenge in drug development is the poor aqueous solubility of many APIs. Ionic liquids, with their tunable solvent properties, have emerged as promising solvents to address this issue. The ability of the imidazolium cation in [EMIM][OTf] to form hydrogen bonds can enhance the solubility of certain APIs. For example, studies on isoniazid have shown that the acidic proton at the 2-position of the 1-ethyl-3-methylimidazolium cation plays a crucial role in its solubilizing capacity.[4]

Use in Pharmaceutical Synthesis

As a "green solvent," this compound offers an environmentally benign alternative to traditional volatile organic compounds in the synthesis of pharmaceutical compounds. Its ability to stabilize reactive intermediates can also be advantageous in certain synthetic routes.[1]

Toxicity Assessment

While ionic liquids are often touted as "green" solvents due to their low volatility, a thorough assessment of their toxicity is crucial for their safe application, particularly in the pharmaceutical field. A general workflow for the in vitro cytotoxicity assessment of ionic liquids is outlined below. This typically involves exposing a human cell line, such as HeLa, to varying concentrations of the ionic liquid and measuring cell viability using an assay like the MTT assay.[5][6][7]

Conclusion

This compound is a versatile ionic liquid with a range of properties that make it highly attractive for applications in drug development and other scientific research areas. Its thermal stability, low volatility, and tunable solvency, coupled with its potential as a "green" solvent, position it as a valuable tool for enhancing protein stability, improving API solubility, and facilitating novel synthetic pathways. As with any chemical substance, a thorough understanding of its properties and potential hazards is essential for its responsible and effective use. This technical guide provides a foundational understanding to aid researchers and professionals in harnessing the potential of this promising ionic liquid.

References

- 1. chemimpex.com [chemimpex.com]

- 2. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]

- 3. youtube.com [youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxic effects of imidazolium ionic liquids on fish and human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Thermal Stability and Decomposition of 1-Ethyl-3-methylimidazolium Trifluoromethanesulfonate ([EMIM][OTf])

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of the ionic liquid 1-ethyl-3-methylimidazolium trifluoromethanesulfonate, commonly known as [EMIM][OTf]. This document synthesizes available data to offer insights into its thermal behavior, decomposition pathways, and appropriate analytical methodologies.

Introduction

This compound ([EMIM][OTf]) is a widely utilized ionic liquid known for its high thermal stability, broad electrochemical window, and tunable physicochemical properties. These characteristics make it a valuable solvent and electrolyte in various applications, including organic synthesis, electrochemistry, and materials science. Understanding its thermal limitations and decomposition products is critical for ensuring safe and effective use in research and industrial settings.

Thermal Stability Analysis

The thermal stability of [EMIM][OTf] is primarily assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing phase transitions and exothermic or endothermic decomposition processes.

While specific TGA/DSC data for pure [EMIM][OTf] is not extensively documented in publicly available literature, its thermal behavior can be reliably inferred from studies on closely related imidazolium-based ionic liquids and its use in high-temperature applications. It is consistently reported to possess high thermal stability, generally decomposing at temperatures well above 300°C.

Quantitative Thermal Analysis Data

The following table summarizes representative, albeit estimated, quantitative data for the thermal decomposition of [EMIM][OTf] based on typical values for imidazolium triflate salts. It is crucial to note that these values can be influenced by experimental conditions such as heating rate, sample purity, and atmosphere.

| Parameter | Value (representative) | Method | Notes |

| Onset Decomposition Temp. (Td,onset) | ~350 - 400 °C | TGA | Temperature at which significant mass loss begins. |

| Peak Decomposition Temp. (Td,peak) | ~400 - 450 °C | DTG | Temperature of the maximum rate of mass loss. |

| Mass Loss at 450 °C | > 95% | TGA | Indicates near-complete decomposition. |

| Glass Transition Temperature (Tg) | ~ -80 to -90 °C | DSC | Characteristic of its amorphous solid state at low temperatures. |

Experimental Protocols

Detailed and consistent experimental procedures are paramount for obtaining reproducible thermal analysis data for ionic liquids.

Thermogravimetric Analysis (TGA) Protocol

A standard TGA protocol for assessing the thermal stability of [EMIM][OTf] is as follows:

-

Sample Preparation: A small sample of [EMIM][OTf] (typically 5-10 mg) is accurately weighed into a clean, inert TGA crucible (e.g., alumina or platinum). Due to the hygroscopic nature of many ionic liquids, samples should be dried under vacuum prior to analysis to remove any absorbed water, which could interfere with the results.

-

Instrument Setup: The TGA instrument is purged with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a controlled, linear heating rate. A typical heating rate for screening thermal stability is 10 °C/min. Slower heating rates (e.g., 2-5 °C/min) can provide better resolution of thermal events.

-

Data Analysis: The mass loss of the sample is recorded as a function of temperature. The onset decomposition temperature is typically determined by the intersection of the baseline with the tangent of the decomposition curve. The derivative of the TGA curve (DTG) is used to identify the temperature of the maximum decomposition rate.

Differential Scanning Calorimetry (DSC) Protocol

A typical DSC protocol for [EMIM][OTf] involves the following steps:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is hermetically sealed in an aluminum or copper DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas, similar to the TGA procedure.

-

Heating and Cooling Program: The sample is subjected to a controlled temperature program, which often includes a cooling cycle followed by a heating cycle to observe glass transitions, melting, and crystallization events. For decomposition studies, the sample is heated to a temperature beyond its decomposition point. A typical heating/cooling rate is 10 °C/min.

-

Data Analysis: The heat flow to or from the sample is measured and plotted against temperature. Endothermic and exothermic peaks are analyzed to determine transition temperatures and enthalpies.

Decomposition Pathway and Products

The thermal decomposition of imidazolium-based ionic liquids is complex and can proceed through several pathways. For [EMIM][OTf], the primary decomposition mechanisms are believed to be SN2 nucleophilic substitution and Hofmann-type elimination reactions.

Proposed Decomposition Pathways

The trifluoromethanesulfonate ([OTf]⁻) anion is a relatively poor nucleophile compared to halides, which contributes to the high thermal stability of [EMIM][OTf]. However, at elevated temperatures, it can participate in decomposition reactions.

-

SN2 Nucleophilic Attack: The triflate anion can act as a nucleophile, attacking the ethyl or methyl group on the imidazolium cation. This results in the formation of volatile alkyl triflates (ethyl triflate and methyl triflate) and 1-methylimidazole or 1-ethylimidazole.

-

Hofmann-type Elimination: This pathway involves the abstraction of a proton from the ethyl group of the cation by the anion, leading to the formation of ethylene, triflic acid, and 1-methylimidazole.

-

Cation Fragmentation: At very high temperatures, the imidazolium ring itself can fragment, leading to a variety of smaller volatile products.

Expected Decomposition Products

Based on the proposed pathways and studies of similar ionic liquids, the expected thermal decomposition products of [EMIM][OTf] include:

-

Major Products:

-

1-Methylimidazole

-

Ethyl triflate (CF₃SO₃CH₂CH₃)

-

Methyl triflate (CF₃SO₃CH₃)

-

Ethylene (CH₂=CH₂)

-

Triflic acid (CF₃SO₃H)

-

-

Minor/Trace Products from Cation Fragmentation:

-

Acetonitrile

-

Pyrrole

-

Various small hydrocarbons

-

The relative abundance of these products will depend on the specific decomposition conditions.

Visualizations

Experimental Workflow for Thermal Analysis

Caption: Workflow for TGA and DSC analysis of [EMIM][OTf].

Proposed Thermal Decomposition Pathways of [EMIM][OTf]

Caption: Major proposed thermal decomposition pathways for [EMIM][OTf].

Conclusion

This compound is a thermally robust ionic liquid, making it suitable for a range of applications that require elevated temperatures. Its decomposition, occurring at temperatures generally above 350 °C, is thought to proceed primarily through SN2 nucleophilic substitution and Hofmann-type elimination mechanisms, yielding a predictable set of volatile products. For accurate and reproducible thermal analysis, standardized TGA and DSC protocols are essential. This guide provides a foundational understanding for researchers and professionals working with [EMIM][OTf], enabling safer and more effective utilization of this versatile ionic liquid.

1-Ethyl-3-methylimidazolium Trifluoromethanesulfonate: A Comprehensive Technical Guide to its Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-methylimidazolium trifluoromethanesulfonate, commonly abbreviated as [EMIM][OTf], is a room-temperature ionic liquid (IL) that has garnered significant attention across various scientific disciplines. Its unique combination of properties, including high thermal stability, low volatility, and tunable solvency, makes it a versatile medium for a wide array of chemical processes. This technical guide provides an in-depth review of the prominent applications of [EMIM][OTf], with a focus on its utility in organic synthesis, catalysis, biomass processing, and electrochemistry. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate its practical implementation in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of [EMIM][OTf] is crucial for its effective application. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁F₃N₂O₃S | [1] |

| Molecular Weight | 260.23 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | General Knowledge |

| Melting Point | -10 °C | General Knowledge |

| Density | 1.387 g/mL at 25 °C | [2] |

| Viscosity | 34 cP at 25 °C | General Knowledge |

| Ionic Conductivity | 9.8 mS/cm at 25 °C | General Knowledge |

Applications in Organic Synthesis

[EMIM][OTf] serves as an excellent and recyclable solvent for various organic reactions, often leading to enhanced reaction rates and selectivities compared to conventional organic solvents.

Heck-Mizoroki Cross-Coupling Reaction

The Heck reaction, a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene, can be efficiently carried out in [EMIM][OTf]. The ionic liquid acts as both the solvent and a stabilizer for the palladium catalyst.

Experimental Protocol: Heck Coupling of Iodobenzene and Styrene

A general procedure for the Heck reaction in an imidazolium-based ionic liquid is as follows:

-

Catalyst Preparation: In a reaction flask, dissolve the palladium precursor (e.g., Pd(OAc)₂, 1 mol%) in the ionic liquid ([EMIM][OTf]).

-

Reactant Addition: Add iodobenzene (1 mmol), styrene (1.2 mmol), and a base (e.g., triethylamine, 1.5 mmol) to the flask.[3]

-

Reaction Conditions: Heat the mixture under reflux at 100 °C with stirring for a specified duration (e.g., 1-6 hours).[3]

-

Product Extraction: After cooling, extract the organic products from the ionic liquid phase using an organic solvent such as diethyl ether. The ionic liquid and catalyst can be recovered and reused.[3]

Quantitative Data:

While a specific study detailing the Heck reaction in [EMIM][OTf] was not found, a similar reaction using 1-butyl-3-methylimidazolium hexafluorophosphate ([Bmim]PF₆) with a palladate catalyst, [Bmim]₂[PdCl₄], resulted in a trans-stilbene yield of over 95% after 6 hours.[3]

Diels-Alder Reaction

The Diels-Alder reaction, a [4+2] cycloaddition, is another important C-C bond-forming reaction that benefits from the use of ionic liquids as solvents. The polarity and ordering of the ionic liquid can influence the reaction rate and stereoselectivity.

Experimental Protocol: Diels-Alder Reaction of Isoprene and a Dienophile

A general procedure for a microwave-assisted Diels-Alder reaction in an imidazolium-based ionic liquid is as follows:

-

Reactant Mixture: In a microwave-safe vessel, combine isoprene (diene), a dienophile (e.g., 2-cyclopentene-1-one), and the ionic liquid ([EMIM][OTf]). A solid support can also be added as an energy transfer medium.[4]

-

Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a specific power and for a set duration.[4]

-

Product Extraction: After the reaction, extract the Diels-Alder adduct from the ionic liquid using a suitable organic solvent.[4]

Quantitative Data:

Catalytic Applications

[EMIM][OTf] can act not only as a solvent but also as a catalyst, particularly in reactions that are promoted by Lewis or Brønsted acids.

Lignin Depolymerization

The conversion of lignin, a complex aromatic biopolymer, into valuable chemicals is a key challenge in biorefineries. Acidic ionic liquids can effectively catalyze the depolymerization of lignin.

Experimental Protocol: Lignin Depolymerization

-

Reaction Setup: In a reactor, combine alkali lignin (0.25 g), an acidic ionic liquid catalyst such as 1-methyl-3-(3-sulfopropyl)-imidazolium trifluoromethanesulfonate ([C₃SO₃HMIM][OTf]) (0.25 g), and a solvent mixture (e.g., H₂O/CH₃OH, 1/5 v/v).[5]

-

Reaction Conditions: Heat the mixture to 120 °C and stir at 600 rpm for 1 hour.[5]

-

Product Separation: After the reaction, remove the solvent by rotary evaporation. Extract the THF-soluble products from the residue.[5]

Quantitative Data:

Using [C₃SO₃HMIM][OTf] as a catalyst, a THF-soluble product yield of 56 wt% was achieved from lignin depolymerization at 120 °C in 1 hour.[5] In contrast, the reaction without a catalyst yielded only 4.5 wt% of THF-soluble products.[5]

Biomass Processing

The dissolution of lignocellulosic biomass is a critical step for its conversion into biofuels and bio-based chemicals. Imidazolium-based ionic liquids are effective solvents for cellulose.

Enzymatic Hydrolysis of Cellulose

[EMIM][OTf] can be used as a medium for the enzymatic hydrolysis of cellulose to produce fermentable sugars. The ionic liquid can disrupt the crystalline structure of cellulose, making it more accessible to enzymes.

Experimental Protocol: Enzymatic Hydrolysis of Avicel

-

Substrate Preparation: Prepare a suspension of microcrystalline cellulose (Avicel) in an aqueous solution of [EMIM][OTf].

-

Enzyme Addition: Add cellulase enzyme from Trichoderma reesei to the cellulose suspension. A typical enzyme loading is around 20 FPU per gram of substrate.[6]

-

Hydrolysis Conditions: Incubate the mixture at a controlled temperature (e.g., 50 °C) and pH (e.g., 4.8) with shaking for a specified duration (e.g., 24-72 hours).[6]

-

Analysis: Periodically take samples and analyze the concentration of released glucose using a suitable method (e.g., HPLC).

Quantitative Data:

While specific data for [EMIM][OTf] is limited, studies with other imidazolium-based ILs like 1-ethyl-3-methylimidazolium acetate ([EMIM]OAc) have shown that increasing concentrations of the ionic liquid can lead to decreased hydrolysis yields.[7] However, pretreatment of cellulose with ionic liquids generally enhances the overall sugar yield compared to untreated cellulose.

Electrochemical Applications

The high ionic conductivity and wide electrochemical window of [EMIM][OTf] make it a promising electrolyte for various electrochemical devices.

Sodium-Ion Batteries

[EMIM][OTf] can be used as a component of the electrolyte in sodium-ion batteries (SIBs), which are a potential alternative to lithium-ion batteries.

Experimental Protocol: Assembly of a Sodium-Ion Battery

-

Electrolyte Preparation: Prepare the electrolyte by dissolving a sodium salt (e.g., NaTFSI) in [EMIM][OTf].

-

Cell Assembly: Assemble a coin cell in an argon-filled glovebox using a sodium metal anode, a separator, and a suitable cathode material (e.g., NaNi₁/₃Fe₁/₃Mn₁/₃O₂).

-

Electrochemical Testing: Cycle the assembled cell at various current densities (C-rates) and measure its capacity, coulombic efficiency, and cycling stability.

Quantitative Data:

Electrodeposition

[EMIM][OTf] can serve as an electrolyte for the electrodeposition of metals and alloys, often resulting in deposits with unique morphologies and properties.

Experimental Protocol: Electrodeposition of Nickel

-

Electrolyte Preparation: Dissolve a nickel salt (e.g., Ni(TfO)₂) in [EMIM][OTf] to the desired concentration.

-

Electrochemical Cell: Use a three-electrode setup with a working electrode (e.g., copper), a counter electrode (e.g., platinum), and a reference electrode.

-

Deposition: Apply a constant potential or current density to the working electrode to deposit nickel.

-

Characterization: Characterize the morphology and structure of the deposited nickel film using techniques such as scanning electron microscopy (SEM) and X-ray diffraction (XRD).

Quantitative Data:

Studies on the electrodeposition of nickel from various electrolytes have shown that the addition of brighteners and control of deposition parameters can lead to smooth and compact deposits.[9] Specific current densities and resulting morphologies for nickel deposition from [EMIM][OTf] would require further investigation.

Other Emerging Applications

Nanoparticle Synthesis

[EMIM][OTf] can be used as a medium for the synthesis of nanoparticles, where it can act as a solvent, stabilizer, and even a template.

Experimental Protocol: Microwave-Assisted Synthesis of Silver Nanoparticles

-

Reactant Solution: In a flask, dissolve a silver salt (e.g., AgNO₃) and a stabilizing agent (e.g., polyvinylpyrrolidone) in [EMIM][OTf].

-

Microwave Irradiation: Heat the solution in a microwave oven for a short period (e.g., a few seconds to minutes) to induce the reduction of silver ions and the formation of nanoparticles.[3][10]

-

Characterization: Characterize the size, shape, and stability of the synthesized silver nanoparticles using techniques like UV-Vis spectroscopy and transmission electron microscopy (TEM).

Gas Separation

Supported ionic liquid membranes (SILMs) containing [EMIM][OTf] can be used for the selective separation of gases, such as CO₂ from N₂.

Experimental Protocol: CO₂/N₂ Separation using a SILM

-

Membrane Preparation: Impregnate a porous support membrane (e.g., polyethersulfone) with [EMIM][OTf].

-

Gas Permeation Measurement: Mount the SILM in a gas permeation cell and measure the permeability of CO₂ and N₂ at a given temperature and pressure.

-

Selectivity Calculation: Calculate the CO₂/N₂ selectivity as the ratio of their permeabilities.

Quantitative Data:

SILMs based on various imidazolium ionic liquids have shown promising CO₂/N₂ selectivities. For instance, a composite membrane with 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide showed a CO₂ permeability of at least 600 barrers.[11]

Conclusion

This compound is a highly versatile ionic liquid with a broad and expanding range of applications. Its utility as a recyclable solvent in organic synthesis, a catalyst in biomass conversion, and an electrolyte in electrochemical systems highlights its potential to contribute to the development of more sustainable and efficient chemical processes. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals seeking to explore and implement the unique properties of [EMIM][OTf] in their work. Further research into specific reaction optimizations and the exploration of new application areas will undoubtedly continue to expand the importance of this remarkable ionic liquid.

References

- 1. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]

- 3. arkat-usa.org [arkat-usa.org]

- 4. article.aascit.org [article.aascit.org]

- 5. researchgate.net [researchgate.net]

- 6. Induction of cellulase production in Trichoderma reesei by a glucose–sophorose mixture as an inducer prepared using stevioside - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Sodium Bis(fluorosulfonyl)imide (NaFSI)-based Multifunctional Electrolyte Stabilizes the Performance of NaNi1/3Fe1/3Mn1/3O2/hard Carbon Sodium-ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

solubility of gases in [EMIM][OTf]

An In-depth Technical Guide to the Solubility of Gases in 1-Ethyl-3-methylimidazolium Trifluoromethanesulfonate ([EMIM][OTf])

Introduction

Ionic liquids (ILs) are a class of molten salts with melting points below 100°C, often even at room temperature.[1] Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvent properties, make them promising candidates for a variety of applications, including gas separations, catalysis, and electrochemistry.[1][2] this compound, commonly abbreviated as [EMIM][OTf], is an imidazolium-based ionic liquid that has been a subject of interest for its potential as a selective solvent for gases like carbon dioxide (CO2) and hydrogen sulfide (H2S).

Understanding the solubility of different gases in [EMIM][OTf] is critical for designing and optimizing industrial processes such as natural gas sweetening, flue gas scrubbing, and gas storage.[1][3] This guide provides a comprehensive overview of the available quantitative data on the solubility of key gases in [EMIM][OTf], details the experimental methodologies used for these measurements, and presents a generalized workflow for such experiments.

Physicochemical Properties of [EMIM][OTf]

A summary of the key physical and chemical properties of [EMIM][OTf] is provided below.

| Property | Value |

| CAS Number | 145022-44-2[4] |

| Molecular Formula | C7H11F3N2O3S[4][5] |

| Molecular Weight | 260.23 g/mol [5] |

| Density | ~1.387 g/mL at 25 °C |

| Melting Point | -10 °C[4] |

| Boiling Point | >350 °C |

Quantitative Gas Solubility Data

The solubility of a gas in a liquid is a function of temperature and pressure.[1] It is often expressed in terms of mole fraction (x) of the gas in the liquid phase or as a Henry's Law constant. The following tables summarize the available quantitative solubility data for various gases in [EMIM][OTf].

Carbon Dioxide (CO2) Solubility in [EMIM][OTf]

CO2 exhibits significant physical absorption in many imidazolium-based ionic liquids.[6] The solubility generally decreases with increasing temperature and increases with pressure.[7][8]

Table 1: CO2 Solubility in [EMIM][OTf]

| Temperature (K) | Pressure (MPa) | CO2 Mole Fraction (x) | Reference |

|---|---|---|---|

| 303.2 | 0.58 | 0.081 | [8] |

| 303.2 | 1.07 | 0.142 | [8] |

| 303.2 | 2.13 | 0.252 | [8] |

| 303.2 | 4.02 | 0.395 | [8] |

| 303.2 | 5.86 | 0.501 | [8] |

| 323.2 | 1.01 | 0.108 | [8] |

| 323.2 | 2.03 | 0.201 | [8] |

| 323.2 | 3.99 | 0.339 | [8] |

| 323.2 | 5.80 | 0.444 | [8] |

| 343.2 | 1.54 | 0.124 | [8] |

| 343.2 | 2.94 | 0.220 | [8] |

| 343.2 | 4.88 | 0.335 | [8] |

| 343.2 | 5.85 | 0.384 |[8] |

Hydrogen Sulfide (H2S) Solubility in [EMIM][OTf]

H2S is another important acid gas for which ionic liquids are considered as potential solvents for separation processes. Molecular dynamics simulations have been used to calculate H2S solubility in [EMIM][OTf].[3]

Table 2: H2S Solubility in [EMIM][OTf] (Calculated)

| Temperature (K) | Pressure (MPa) | H2S Mole Fraction (x) | Reference |

|---|---|---|---|

| 298.15 | 0.1 | 0.040 | [3] |

| 313.15 | 0.1 | 0.029 | [3] |

| 333.15 | 0.1 | 0.020 |[3] |

Solubility of Other Gases (CH4, O2, SO2)

Direct experimental solubility data for gases such as methane (CH4), oxygen (O2), and sulfur dioxide (SO2) in [EMIM][OTf] are less prevalent in the literature. However, data from similar imidazolium-based ILs can provide valuable context for estimating the relative solubility and selectivity. Generally, the solubility of non-polar gases like CH4 and O2 is significantly lower than that of acidic gases like CO2 and H2S.[9]

Table 3: Comparative Solubility in Imidazolium-Based ILs at ~298 K

| Gas | Ionic Liquid | Pressure (MPa) | Mole Fraction (x) | Henry's Law Constant (MPa) |

|---|---|---|---|---|

| CH4 | [emim][FAP] | ~1.0 | ~0.02 | ~50[9] |

| O2 | [bmim][PF6] | 0.1 | ~0.0013 | ~77[10][11] |

| SO2 | [bmim][OTf] | ~0.1 | ~0.45 | ~0.2 |

Note: Data in Table 3 is for comparative purposes and is not for [EMIM][OTf], except where noted. It illustrates general solubility trends.

Experimental Protocols

Accurate measurement of gas solubility in ionic liquids requires precise and well-controlled experimental methods.[1] The negligible vapor pressure of ILs allows for the effective use of several techniques, most notably gravimetric and volumetric methods.[1]

Gravimetric Method

The gravimetric method directly measures the mass of gas absorbed by the ionic liquid at a given temperature and pressure.[1][12]

-

Principle: A high-precision microbalance measures the change in mass of an IL sample as it is exposed to the target gas.

-

Apparatus: A typical setup consists of a pressure- and temperature-controlled chamber housing a sensitive magnetic suspension balance or a quartz crystal microbalance (QCM).[13][14]

-

Procedure:

-

Sample Preparation: The ionic liquid sample is first purified and thoroughly dried and degassed under vacuum at an elevated temperature to remove any volatile impurities, particularly water.[1]

-

Loading: A precise amount of the degassed IL is placed in a sample basket suspended from the microbalance inside the measurement chamber.

-

Equilibration: The chamber is pressurized with the gas of interest to a set pressure. The system is maintained at a constant temperature, and the sample mass is monitored until it stabilizes, indicating that equilibrium has been reached.[15] This process can take several hours.[15]

-

Measurement: The final mass increase corresponds to the amount of gas absorbed. The experiment is repeated at various pressures to generate a solubility isotherm.

-

Corrections: A crucial step in this method is correcting for the buoyancy effect exerted by the high-pressure gas on the sample and the sample holder. This correction requires accurate data on the gas density and the volume of the IL and sample holder.[8]

-

Volumetric (Isochoric Saturation) Method

This method relies on the pressure drop in a system of known volume as the gas dissolves into the ionic liquid.[12][16]

-

Principle: Based on the pressure-volume-temperature (PVT) relationship of the gas. A known molar quantity of gas is introduced into a chamber containing a known mass of IL, and the pressure drop upon dissolution is measured.

-

Apparatus: The setup includes a high-pressure equilibrium cell of a precisely known volume, connected to a gas reservoir, pressure transducers, and a temperature control system (e.g., a water bath).[16]

-

Procedure:

-

Sample Preparation: As with the gravimetric method, the IL is rigorously degassed. A known mass of the IL is then loaded into the equilibrium cell.

-

Gas Charging: The gas reservoir is filled with the target gas to a known pressure, and the number of moles of gas is calculated using an appropriate equation of state.

-

Expansion & Equilibration: The valve between the reservoir and the equilibrium cell is opened, allowing the gas to contact the IL. The mixture is typically stirred or agitated to facilitate equilibration.[15] The system pressure is monitored until it reaches a constant value.

-

Calculation: The amount of gas dissolved in the IL is determined by a mass balance, subtracting the number of moles of gas remaining in the vapor phase from the total number of moles initially introduced. The vapor phase mole count is calculated from the final equilibrium pressure, temperature, and the known volume of the vapor space.[17]

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the experimental determination of gas solubility in an ionic liquid using the gravimetric method.

Caption: Generalized workflow for gravimetric measurement of gas solubility in ionic liquids.

References

- 1. azom.com [azom.com]

- 2. Solubility of gaseous hydrocarbons in ionic liquids using equations of state and machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C7H11F3N2O3S | CID 2758874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. osti.gov [osti.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Redirecting [linkinghub.elsevier.com]

- 17. researchgate.net [researchgate.net]

Unveiling the Environmental Profile of [EMIM][OTf]: A Technical Guide to its Impact and Toxicity

For Immediate Release

[CITY, STATE] – [DATE] – As the applications of ionic liquids continue to expand across various scientific and industrial fields, a comprehensive understanding of their environmental and toxicological profiles is paramount. This in-depth technical guide focuses on 1-ethyl-3-methylimidazolium trifluoromethanesulfonate ([EMIM][OTf]), a widely used ionic liquid, providing researchers, scientists, and drug development professionals with a thorough analysis of its environmental impact and toxicity. This guide synthesizes current research findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes key processes to facilitate a deeper understanding of the core subject matter.

Executive Summary

This compound ([EMIM][OTf]) is an ionic liquid with a range of applications, including as a solvent in organic synthesis and electrochemistry. While its negligible vapor pressure suggests a lower environmental footprint compared to volatile organic compounds, its solubility in water raises concerns about its potential impact on aquatic ecosystems. This guide provides a critical review of the available data on the ecotoxicity, cytotoxicity, and biodegradability of [EMIM][OTf] and related imidazolium-based ionic liquids. The findings indicate that while [EMIM][OTf] may be classified as relatively harmless to some aquatic organisms at higher concentrations, imidazolium-based ionic liquids, in general, can exhibit significant toxicity, which is often dependent on the length of the alkyl chain on the cation. The primary mechanisms of toxicity appear to be related to cell membrane disruption and the induction of oxidative stress.

Quantitative Ecotoxicity and Cytotoxicity Data

The following tables summarize the key quantitative data on the toxicity of [EMIM][OTf] and other relevant imidazolium-based ionic liquids.

Table 1: Ecotoxicity of Imidazolium-Based Ionic Liquids

| Ionic Liquid | Test Organism | Endpoint | Concentration (mg/L) | Exposure Time | Toxicity Classification | Reference |

| [EMIM][OTf] | Aliivibrio fischeri | EC50 | >1000 | 15 min | Relatively Harmless | [1] |

| [EMIM][Cl] | Aliivibrio fischeri | EC50 | 9213 | Not Specified | Relatively Harmless | [1] |

| [EMIM][TFSI] | Aliivibrio fischeri | EC50 | 1631 | Not Specified | Relatively Harmless | [1] |

| [C8mim][Cl] | Aliivibrio fischeri | EC50 | 2.36 | Not Specified | Toxic | [1] |

| [C8mim][TFSI] | Aliivibrio fischeri | EC50 | 6.44 | Not Specified | Toxic | [1] |

Table 2: Cytotoxicity of Imidazolium-Based Ionic Liquids

| Ionic Liquid | Cell Line | Assay | Endpoint | Concentration (mM) | Exposure Time | Reference |

| Imidazolium ILs (general) | CCO (fish ovarian) | MTT | Cytotoxicity | 0.1 - 10 | Not Specified | |

| Imidazolium ILs (general) | HeLa (human tumor) | MTT | Cytotoxicity | 0.1 - 10 | Not Specified | |

| [C10mim]Cl | HeLa (human cervical carcinoma) | Not Specified | Cytotoxicity | Not Specified | Not Specified |

Biodegradability

Current research indicates that imidazolium-based ionic liquids, including [EMIM][OTf], are generally not readily biodegradable under standard test conditions. The imidazolium ring is persistent, although the biodegradability can be influenced by the length of the alkyl side chains.

Experimental Protocols

Microtox® Assay for Acute Aquatic Toxicity

This protocol outlines the standardized procedure for assessing the acute toxicity of ionic liquids to the marine bacterium Aliivibrio fischeri.

Materials:

-

Microtox® M500 Analyzer or equivalent

-

Freeze-dried Aliivibrio fischeri reagent

-

Reconstitution solution

-

Diluent (2% NaCl solution)

-

Test sample ([EMIM][OTf] solution of known concentration)

-

Cuvettes

-

Micropipettes

Procedure:

-

Reagent Reconstitution: Rehydrate the freeze-dried Aliivibrio fischeri with 1 mL of reconstitution solution. Allow the bacteria to stabilize for 15 minutes at 15°C.

-

Sample Preparation: Prepare a series of dilutions of the [EMIM][OTf] sample in the diluent. A typical dilution series might range from 0.1 to 1000 mg/L.

-

Assay Procedure: a. To a set of cuvettes, add 500 µL of the diluent. b. Add 500 µL of the appropriate [EMIM][OTf] dilution to each cuvette. c. Equilibrate the cuvettes to 15°C. d. Measure the initial luminescence of 10 µL of the reconstituted bacterial suspension. e. Add 10 µL of the bacterial suspension to each cuvette containing the sample dilutions. f. Incubate for a specified period, typically 5 and 15 minutes. g. Measure the final luminescence of each sample.

-

Data Analysis: Calculate the percentage of luminescence inhibition for each concentration relative to a control (diluent only). Determine the EC50 value, which is the concentration of the test substance that causes a 50% reduction in luminescence.

MTT Assay for Cytotoxicity

This protocol describes the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of [EMIM][OTf] on a selected cell line.

Materials:

-

96-well microtiter plates

-

Selected cell line (e.g., HeLa, HepG2)

-

Cell culture medium

-

[EMIM][OTf] stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours.

-

Compound Exposure: Prepare a series of dilutions of [EMIM][OTf] in the cell culture medium. Remove the old medium from the wells and replace it with the medium containing the different concentrations of the ionic liquid. Include a vehicle control (medium only).

-

Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Determine the IC50 value, which is the concentration of the compound that causes a 50% inhibition of cell viability.

Mechanisms of Toxicity and Signaling Pathways

The toxicity of imidazolium-based ionic liquids, including [EMIM][OTf], is primarily attributed to two interconnected mechanisms: cell membrane disruption and the induction of oxidative stress.

Cell Membrane Disruption

The cationic head of the imidazolium ring can interact with the negatively charged components of the cell membrane, leading to its destabilization. The length of the alkyl chain plays a crucial role, with longer chains exhibiting greater lipophilicity and thus a stronger disruptive effect. This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately cell lysis.

Oxidative Stress and Apoptosis

Exposure to imidazolium ionic liquids has been shown to induce the production of reactive oxygen species (ROS) within the cells. This increase in ROS leads to oxidative stress, causing damage to cellular components such as lipids (lipid peroxidation), proteins, and DNA. The cell attempts to counteract this stress by upregulating antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). However, overwhelming oxidative stress can trigger apoptotic pathways, involving the activation of proteins like p53 and the Bcl-2 family, leading to programmed cell death.

Genotoxicity

While extensive data on the genotoxicity of [EMIM][OTf] is not yet available, studies on other imidazolium-based ionic liquids suggest a potential for DNA damage, particularly with longer alkyl chains. The primary mechanism is likely through the induction of oxidative stress, leading to DNA strand breaks. Standard genotoxicity assays such as the Ames test (for mutagenicity) and the Comet assay (for DNA strand breaks) are recommended for a thorough evaluation.

Conclusion

This technical guide provides a consolidated overview of the environmental impact and toxicity of [EMIM][OTf]. The available data suggests that while it may be less toxic than some imidazolium-based ionic liquids with longer alkyl chains, it is not entirely benign. The primary toxic mechanisms involve cell membrane disruption and the induction of oxidative stress, which can lead to cellular damage and apoptosis. Further research, particularly in the area of genotoxicity and chronic exposure effects, is warranted to fully characterize its environmental risk profile. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in this field.

References

Methodological & Application

Application Notes and Protocols for 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of the ionic liquid 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate ([EMIM][OTf]) in various organic synthesis reactions. The unique properties of [EMIM][OTf], such as its low vapor pressure, high thermal stability, and tunable solvent characteristics, make it a valuable medium for a range of chemical transformations, aligning with the principles of green chemistry.

Diels-Alder Reaction

The Diels-Alder reaction, a cornerstone of C-C bond formation, is often accelerated in ionic liquids. [EMIM][OTf] can serve as a recyclable solvent that enhances reaction rates and selectivity.

Application Notes:

-

Rate Enhancement: The polar nature of [EMIM][OTf] can stabilize polar transition states, leading to significant rate enhancements compared to conventional organic solvents.

-

Selectivity: In many cases, the use of [EMIM][OTf] favors the formation of the endo isomer, which is often the desired product.

-

Recyclability: Due to its negligible vapor pressure, [EMIM][OTf] can be easily separated from the reaction products by extraction and reused multiple times with minimal loss of activity.

Quantitative Data: Diels-Alder Reaction of Isoprene with Methyl Acrylate

| Entry | Diene | Dienophile | Temp (°C) | Time (h) | Yield (%) | endo:exo Ratio | Reference |

| 1 | Isoprene | Methyl Acrylate | 25 | 4 | 85 | 92:8 | Fictionalized Data |

| 2 | Cyclopentadiene | Methyl Acrylate | 25 | 2 | 95 | 95:5 | Fictionalized Data |

| 3 | Anthracene | Maleic Anhydride | 100 | 1 | 98 | - | Fictionalized Data |

Note: The data presented in this table is illustrative and based on typical results observed for Diels-Alder reactions in ionic liquids. Specific experimental conditions may lead to variations.

Experimental Protocol: Diels-Alder Reaction of Isoprene and Methyl Acrylate

Materials:

-

This compound ([EMIM][OTf])

-

Isoprene

-

Methyl acrylate

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a 10 mL round-bottom flask, add [EMIM][OTf] (2 mL).

-

Add isoprene (1.0 mmol) and methyl acrylate (1.2 mmol) to the flask.

-

Stir the reaction mixture vigorously at room temperature (25 °C) for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, extract the product from the ionic liquid phase with diethyl ether (3 x 10 mL).

-

Combine the organic extracts and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure to afford the crude product.

-

Purify the product by column chromatography on silica gel (hexanes/ethyl acetate) to obtain the desired cycloaddition product.

-

The remaining ionic liquid can be dried under vacuum to remove residual solvent and reused for subsequent reactions.

Heck Reaction

The Heck reaction is a powerful method for the formation of C-C bonds between aryl or vinyl halides and alkenes. The use of [EMIM][OTf] as a solvent can facilitate catalyst recycling and, in some cases, allow for phosphine-free reaction conditions.

Application Notes:

-

Catalyst Stabilization: The ionic liquid can help to stabilize the palladium catalyst, preventing its agglomeration and deactivation, thus allowing for lower catalyst loadings and multiple recycling cycles.

-

Phosphine-Free Conditions: In certain Heck reactions, the imidazolium-based ionic liquid can act as a carbene precursor, forming an in situ N-heterocyclic carbene (NHC) ligand that stabilizes the palladium catalyst, obviating the need for external phosphine ligands.

-

Product Isolation: The non-volatile nature of the ionic liquid allows for simple product separation by distillation or extraction.

Quantitative Data: Heck Reaction of Iodobenzene with Styrene

| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Iodobenzene | Styrene | Pd(OAc)₂ (2) | NEt₃ | 120 | 6 | 95 | Fictionalized Data |

| 2 | 4-Bromotoluene | Styrene | Pd(OAc)₂ (2) | K₂CO₃ | 120 | 12 | 88 | Fictionalized Data |

| 3 | Iodobenzene | n-Butyl acrylate | Pd(OAc)₂ (1) | NEt₃ | 100 | 8 | 92 | Fictionalized Data |

Note: The data presented in this table is illustrative and based on typical results observed for Heck reactions in ionic liquids.

Experimental Protocol: Heck Reaction of Iodobenzene and Styrene

Materials:

-

This compound ([EMIM][OTf])

-

Iodobenzene

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triethylamine (NEt₃)

-

Toluene

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.02 mmol, 2 mol%).

-

Add [EMIM][OTf] (2 mL), iodobenzene (1.0 mmol), styrene (1.2 mmol), and NEt₃ (1.5 mmol).

-

Seal the tube and heat the reaction mixture at 120 °C with stirring for 6 hours.

-

After cooling to room temperature, extract the product with toluene (3 x 10 mL).

-

Combine the organic layers, wash with water to remove any residual ionic liquid, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the residue by column chromatography (silica gel, hexanes) to yield trans-stilbene.

-

The ionic liquid/catalyst phase can be washed with fresh toluene, dried under vacuum, and reused.

Suzuki Coupling

The Suzuki coupling is a versatile cross-coupling reaction for the synthesis of biaryls, vinylarenes, and polyolefins. [EMIM][OTf] provides a suitable medium for this reaction, often leading to high yields and facilitating catalyst recycling.

Application Notes:

-